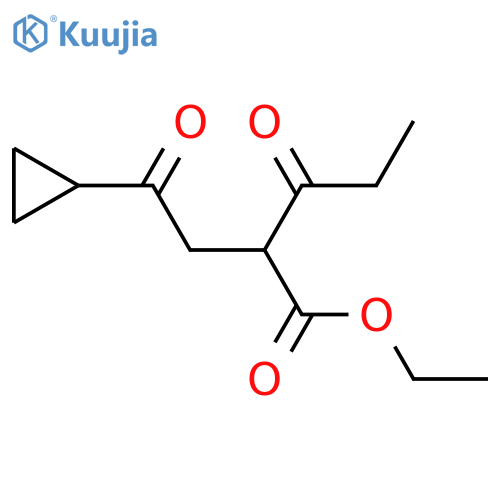Cas no 2138277-44-6 (ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate)

ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate
- 2138277-44-6
- EN300-1104959
-
- インチ: 1S/C12H18O4/c1-3-10(13)9(12(15)16-4-2)7-11(14)8-5-6-8/h8-9H,3-7H2,1-2H3
- InChIKey: CWOJTBGXULXPQH-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C(=O)OCC)C(CC)=O)C1CC1
計算された属性
- せいみつぶんしりょう: 226.12050905g/mol
- どういたいしつりょう: 226.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 60.4Ų
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104959-2.5g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1104959-10.0g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1104959-0.05g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1104959-0.1g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1104959-0.5g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1104959-1.0g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1104959-5.0g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1104959-0.25g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1104959-5g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 5g |
$2110.0 | 2023-10-27 | |
| Enamine | EN300-1104959-10g |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate |
2138277-44-6 | 95% | 10g |
$3131.0 | 2023-10-27 |
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoateに関する追加情報
Ethyl 2-(2-Cyclopropyl-2-Oxoethyl)-3-Oxopentanoate: A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate (CAS No. 2138277-44-6) has emerged as a pivotal intermediate for constructing complex molecular architectures. This β-keto ester derivative combines the reactivity of a cyclopropyl ketone with the versatility of a 1,3-dicarbonyl system, making it invaluable for pharmaceutical research, flavor/fragrance synthesis, and material science applications. Its unique structure—featuring an ethyl ester group, a cyclopropyl ketone moiety, and a 3-oxopentanoate backbone—enables diverse transformations under mild conditions.
Recent trends in green chemistry have spotlighted compounds like ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate due to their compatibility with catalytic asymmetric synthesis and biocatalytic processes. Researchers are particularly interested in its role as a precursor for chiral auxiliaries and heterocyclic scaffolds, addressing growing demand for sustainable drug discovery. The cyclopropyl ring’s angle strain also facilitates ring-opening reactions, a property exploited in developing bioactive molecules targeting metabolic disorders—a hot topic aligned with searches for "diabetes drug intermediates" or "CETP inhibitors synthesis."
Synthetic applications of this compound often leverage its Michael acceptor capacity and Claisen condensation reactivity. For instance, its 3-oxopentanoate fragment readily undergoes Knoevenagel condensations with aldehydes to yield α,β-unsaturated derivatives—key intermediates for natural product analogs. Meanwhile, the cyclopropyl ketone unit participates in [2+2] cycloadditions, a feature highlighted in recent studies on photoredox catalysis (a trending search term in AI-assisted chemistry). These attributes make CAS 2138277-44-6 a frequent subject in patents covering antiviral agents and non-steroidal anti-inflammatory drugs (NSAIDs).
From an industrial perspective, the compound’s stability under continuous flow conditions (another high-search-volume topic) enhances its appeal for scale-up production. Analytical data reveals high purity (>98% by HPLC) with characteristic IR absorptions at 1745 cm-1 (ester C=O) and 1710 cm-1 (ketone C=O), meeting stringent requirements for GMP manufacturing. Its logP value (~1.8) suggests favorable membrane permeability, explaining its utility in prodrug design—a field gaining traction in oncology research.
Environmental considerations further elevate the relevance of ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate. Unlike traditional halogenated intermediates, this compound’s degradation products show minimal ecotoxicity, aligning with regulatory shifts toward REACH-compliant chemicals. This positions it as a sustainable alternative in agrochemical formulations, particularly for strobilurin fungicide analogs—a niche with rising Google search volume among agrochemical developers.
Ongoing research explores novel applications, such as incorporating this building block into metal-organic frameworks (MOFs) for gas storage—a crossover between organic chemistry and nanotechnology that dominates academic search queries. The compound’s chelating ability toward lanthanides also opens doors for luminescent materials, tapping into the booming market for OLED technologies.
In summary, CAS 2138277-44-6 exemplifies how multifunctional intermediates bridge cutting-edge science with industrial needs. Its synergy of cyclopropyl reactivity, ester lability, and 1,3-dicarbonyl versatility continues to inspire innovations across therapeutic development, green chemistry, and advanced materials—making it a compound worthy of both laboratory scrutiny and commercial investment.
2138277-44-6 (ethyl 2-(2-cyclopropyl-2-oxoethyl)-3-oxopentanoate) 関連製品
- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)
- 2228707-78-4(methyl 5-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)
- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)
- 1805931-04-7(2,5-Dinitropyridin-4-amine)
- 57479-71-7(Benzoic acid, 4-chloro-2-(phenylmethoxy)-)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)
- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)




